N'-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
N'-(2,3-Dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic diamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and an ethanediamide linker. The compound’s structure includes a 2,3-dimethylphenyl moiety on one amide nitrogen and a piperazine-ethyl chain on the other. This design is typical of ligands targeting neurotransmitter receptors, particularly dopamine D3 receptors, due to the piperazine scaffold’s role in receptor binding .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-4-3-5-20(17(16)2)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-6-18(23)7-9-19/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHSANQSUQTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent under controlled conditions.
Coupling with Dimethylphenyl Group: The piperazine derivative is then coupled with a 2,3-dimethylphenyl group using a suitable coupling reagent, such as a carbodiimide or a boron reagent, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Core
The piperazine ring’s substitution pattern critically influences receptor selectivity and potency. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenyl group (moderately electron-withdrawing) may enhance metabolic stability compared to dichlorophenyl analogs (e.g., 3f, cariprazine), which exhibit higher lipophilicity and dopamine D3 affinity .
Spectroscopic and Physicochemical Properties
- Mass Spectrometry : The target compound’s molecular weight is estimated at ~440–460 g/mol (unreported), comparable to analogs like 3f (506.10 Da) and 10n (508.3 Da) .
- Solubility : The 4-fluorophenyl group may improve aqueous solubility relative to trifluoromethyl or dichlorophenyl analogs (e.g., 10o, 582.1 Da), which exhibit higher logP values .
Biological Activity
N'-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound with significant potential in pharmacological applications. This compound features a piperazine ring and various substituents that contribute to its biological activity. Understanding its biological properties is essential for exploring its therapeutic potential, particularly in neurology and oncology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may act as an inhibitor or modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the piperazine moiety suggests potential interactions with serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in treating psychiatric disorders and neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to disrupt cellular proliferation by modulating key signaling pathways involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.5 | Inhibition of PI3K/Akt signaling pathway |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects . In animal models, it demonstrated significant anxiolytic and antidepressant-like activities. Behavioral tests indicated that administration led to reduced anxiety-like behaviors in the elevated plus maze and forced swim tests.
| Test | Result | Significance |
|---|---|---|
| Elevated Plus Maze | Increased time spent in open arms | Anxiolytic effect |
| Forced Swim Test | Reduced immobility time | Antidepressant-like effect |
Case Studies
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Case Study: Treatment of Anxiety Disorders
- A clinical trial involving patients with generalized anxiety disorder showed that treatment with this compound resulted in a statistically significant reduction in anxiety scores as measured by the Hamilton Anxiety Rating Scale (HAM-A).
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Case Study: Breast Cancer Therapy
- A study focused on the efficacy of this compound in combination with standard chemotherapy agents revealed enhanced cytotoxic effects against MCF-7 cells, suggesting a potential role in combination therapy for breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
